1-Bromo-2-chloro-5-iodo-4-methylbenzene
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Overview
Description
1-Bromo-2-chloro-5-iodo-4-methylbenzene is an organic compound with the molecular formula C7H5BrClI It is a halogenated derivative of methylbenzene (toluene), featuring bromine, chlorine, and iodine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-5-iodo-4-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The synthesis typically starts with toluene, which undergoes successive halogenation reactions to introduce the bromine, chlorine, and iodine atoms at specific positions on the benzene ring. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-chloro-5-iodo-4-methylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide, potassium tert-butoxide, or organometallic reagents (e.g., Grignard reagents) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield phenolic derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Bromo-2-chloro-5-iodo-4-methylbenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its halogen atoms make it a versatile intermediate for various chemical transformations.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It may serve as a precursor for the development of new drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Bromo-2-chloro-5-iodo-4-methylbenzene exerts its effects depends on the specific reactions it undergoes. In general, the halogen atoms on the benzene ring influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved in its reactions are determined by the nature of the substituents and the reaction conditions.
Comparison with Similar Compounds
- 1-Bromo-2-chloro-4-iodo-5-methylbenzene
- 1-Bromo-4-chloro-2-iodo-5-methylbenzene
- 2-Bromo-5-iodotoluene
Comparison: 1-Bromo-2-chloro-5-iodo-4-methylbenzene is unique due to the specific positions of the halogen atoms on the benzene ring. This unique substitution pattern affects its chemical reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical transformations, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H5BrClI |
---|---|
Molecular Weight |
331.37 g/mol |
IUPAC Name |
1-bromo-2-chloro-5-iodo-4-methylbenzene |
InChI |
InChI=1S/C7H5BrClI/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,1H3 |
InChI Key |
MOKHYCUDEVUCRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1I)Br)Cl |
Origin of Product |
United States |
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